molecular formula C9H12F3NO B3050158 2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone CAS No. 240121-54-4

2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone

Cat. No.: B3050158
CAS No.: 240121-54-4
M. Wt: 207.19 g/mol
InChI Key: CQKRIGGJCUBDMI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a cyclohexenone ring, which is further substituted with a methylamino group. The presence of fluorine atoms imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and trifluoroacetic anhydride.

    Formation of Intermediate: Cyclohexanone is reacted with trifluoroacetic anhydride in the presence of a catalyst to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in studying biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylamino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with a trifluoromethyl group and an amino group.

    2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone: Another compound with a similar trifluoromethyl group but different structural arrangement.

Uniqueness

2,2,2-Trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone is unique due to its cyclohexenone ring structure, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c1-13-7-5-3-2-4-6(7)8(14)9(10,11)12/h13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRIGGJCUBDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CCCC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572375
Record name 2,2,2-Trifluoro-1-[2-(methylamino)cyclohex-1-en-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240121-54-4
Record name 2,2,2-Trifluoro-1-[2-(methylamino)cyclohex-1-en-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone
Reactant of Route 2
2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone
Reactant of Route 3
2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone
Reactant of Route 4
2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone
Reactant of Route 5
2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone
Reactant of Route 6
2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone

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